An In-depth Technical Guide to 2-(5-Hydroxypentyl)phenol: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 2-(5-Hydroxypentyl)phenol: Structure, Properties, and Biological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring. They are ubiquitous in nature and have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide focuses on the specific, albeit lesser-studied, molecule, 2-(5-hydroxypentyl)phenol. This compound features a phenol core with a five-carbon aliphatic chain terminating in a primary alcohol, substituted at the ortho position. This unique structure suggests potential for interesting physicochemical properties and biological activities, warranting a thorough theoretical exploration.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(5-hydroxypentyl)phenol consists of a benzene ring monosubstituted with a hydroxyl group, and a 5-hydroxypentyl group at the adjacent carbon (position 2).
Predicted and Comparative Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(5-hydroxypentyl)phenol, alongside experimentally determined values for related compounds to provide context and a basis for estimation.
| Property | Predicted/Known Value | Comparison Compounds and their Values |
| Molecular Formula | C₁₁H₁₆O₂ | 2-Pentylphenol: C₁₁H₁₆O[1] |
| Molecular Weight | 180.24 g/mol | 2-Pentylphenol: 164.24 g/mol [2][1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | 4-Pentylphenol: Clear light yellow to light brown liquid[3] |
| Boiling Point | Predicted: > 250 °C | 4-Pentylphenol: 250 °C[4] |
| Melting Point | Predicted: < 25 °C | 4-Pentylphenol: 22 °C[4] |
| Density | Predicted: ~1.0 g/mL | 4-Pentylphenol: 0.960 g/mL at 20 °C[3] |
| Water Solubility | Predicted: Low to moderate | 4-tert-Butylphenol: 607.2 mg/L at 25°C; 4-tert-Pentylphenol: 193 mg/L at 21°C[5] |
| log Kow (Octanol-Water Partition Coefficient) | Predicted: ~3.5 - 4.0 | 4-tert-Butylphenol: 3.3[5]; 4-tert-Pentylphenol: 3.9[5] |
| pKa | Predicted: ~10 | 4-tert-Butylphenol: 10.16[5] |
Spectroscopic and Chromatographic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the two hydroxyl protons. The aromatic protons would appear in the range of 6.7-7.2 ppm. The benzylic protons (CH₂) adjacent to the aromatic ring would likely resonate around 2.5-2.7 ppm. The signals for the other methylene groups of the pentyl chain would be found between 1.3 and 1.7 ppm. The terminal methylene group adjacent to the hydroxyl group (CH₂OH) would be shifted downfield to approximately 3.6 ppm. The phenolic hydroxyl proton would likely be a broad singlet between 4-7 ppm, while the alcoholic hydroxyl proton would also be a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing around 150-155 ppm. The other aromatic carbons would resonate in the 115-130 ppm range. The carbons of the alkyl chain would appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-(5-hydroxypentyl)phenol is expected to show a molecular ion peak (M⁺) at m/z 180. Fragmentation would likely involve cleavage of the alkyl chain and loss of water. Common fragments would include the benzylic cation and other fragments resulting from the cleavage of the pentyl chain.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-O stretching vibrations would be visible in the 1000-1250 cm⁻¹ region.
Experimental Protocols
Proposed Synthesis of 2-(5-Hydroxypentyl)phenol
A plausible synthetic route to 2-(5-hydroxypentyl)phenol involves a two-step process starting from phenol: Friedel-Crafts acylation followed by reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation of Phenol with 5-Hydroxypentanoyl Chloride
This reaction introduces the acyl group onto the aromatic ring. The hydroxyl group of phenol is ortho, para-directing, so a mixture of ortho and para isomers is expected.
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Materials: Phenol, 5-hydroxypentanoyl chloride (or a protected version), aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid (HCl), diethyl ether, sodium bicarbonate, anhydrous magnesium sulfate.
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenol in nitrobenzene.
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Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.
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Add 5-hydroxypentanoyl chloride (or its protected form) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at a specified temperature (e.g., 70-80 °C) for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
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The resulting mixture of ortho and para isomers can be separated by column chromatography.
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Step 2: Reduction of the Ketone (e.g., Clemmensen or Wolff-Kishner Reduction)
The carbonyl group of the acylated phenol is reduced to a methylene group to yield the final product.
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Clemmensen Reduction (Acidic Conditions): [6][7][8][9][10]
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Materials: 2-(5-hydroxypentanoyl)phenol, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, toluene.
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride.
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In a round-bottom flask, add the acylated phenol, concentrated HCl, toluene, and the prepared zinc amalgam.
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Heat the mixture under reflux for an extended period (e.g., 24-48 hours), with periodic additions of concentrated HCl.
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After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
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Purify the product by column chromatography.
-
-
-
Wolff-Kishner Reduction (Basic Conditions): [6]
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Materials: 2-(5-hydroxypentanoyl)phenol, hydrazine hydrate, potassium hydroxide, diethylene glycol.
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Procedure:
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In a flask equipped with a reflux condenser, mix the acylated phenol, hydrazine hydrate, and diethylene glycol.
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Heat the mixture to reflux for a few hours.
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Add potassium hydroxide pellets and continue to heat, allowing water and excess hydrazine to distill off.
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Once the temperature of the reaction mixture reaches around 200 °C, maintain it at this temperature for several hours.
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Cool the mixture, add water, and extract with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic extract, dry it, and remove the solvent.
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Purify the product by column chromatography.
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Potential Biological Activity and Signaling Pathways
Long-chain alkylphenols are known to possess a range of biological activities, and it is plausible that 2-(5-hydroxypentyl)phenol would exhibit similar properties.[11][12]
Endocrine Disruption
One of the most studied aspects of long-chain alkylphenols is their potential to act as endocrine-disrupting chemicals (EDCs).[11][12] They can mimic the action of estrogen by binding to estrogen receptors, which can lead to various adverse health effects.[5]
Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties. The presence of the alkyl chain in 2-(5-hydroxypentyl)phenol could enhance its ability to disrupt microbial cell membranes, suggesting potential applications as an antiseptic or disinfectant.
Modulation of Signaling Pathways
Phenolic compounds can influence various intracellular signaling pathways, often related to inflammation and oxidative stress.[13][14] Key pathways that could potentially be modulated by 2-(5-hydroxypentyl)phenol include:
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NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Some phenolic compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[14]
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MAPK Signaling Pathways: Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cell proliferation. Phenols can modulate the activity of different MAPK pathways.[14]
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Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Some phenolic compounds can activate Nrf2, leading to the expression of antioxidant and detoxifying enzymes.[14]
Visualizations
References
- 1. o-Pentylphenol | C11H16O | CID 61084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 2-pentyl- [webbook.nist.gov]
- 3. 4-Pentylphenol | 14938-35-3 [chemicalbook.com]
- 4. 4-Pentylphenol – Wikipedia [de.wikipedia.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.cn]
- 12. Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
